Cas no 2229134-79-4 (1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)

1-(5-Chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone with a distinctive substitution pattern, combining chloro, fluoro, and methoxy functional groups. Its trifluoroacetyl moiety enhances electrophilicity, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex fluorinated compounds. The presence of multiple halogens contributes to its stability and reactivity in cross-coupling and nucleophilic substitution reactions. This compound is especially useful in pharmaceutical and agrochemical research, where fluorinated scaffolds are sought after for their metabolic stability and bioactivity. Its well-defined structure ensures consistency in synthetic applications, facilitating precise modifications in target molecule synthesis.
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one structure
2229134-79-4 structure
Product name:1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
CAS No:2229134-79-4
MF:C9H5ClF4O2
Molecular Weight:256.581415891647
CID:6371128
PubChem ID:165639396

1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
    • EN300-1955096
    • 2229134-79-4
    • インチ: 1S/C9H5ClF4O2/c1-16-7-5(8(15)9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3
    • InChIKey: NBYPUXPCVILTBZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C(C(F)(F)F)=O)C=1)OC)F

計算された属性

  • 精确分子量: 255.9914197g/mol
  • 同位素质量: 255.9914197g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26.3Ų

1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1955096-0.5g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
0.5g
$836.0 2023-09-17
Enamine
EN300-1955096-0.1g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
0.1g
$767.0 2023-09-17
Enamine
EN300-1955096-2.5g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
2.5g
$1707.0 2023-09-17
Enamine
EN300-1955096-5g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
5g
$2525.0 2023-09-17
Enamine
EN300-1955096-1g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
1g
$871.0 2023-09-17
Enamine
EN300-1955096-5.0g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
5g
$2525.0 2023-06-02
Enamine
EN300-1955096-0.25g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
0.25g
$801.0 2023-09-17
Enamine
EN300-1955096-10g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
10g
$3746.0 2023-09-17
Enamine
EN300-1955096-0.05g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
0.05g
$732.0 2023-09-17
Enamine
EN300-1955096-1.0g
1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
2229134-79-4
1g
$871.0 2023-06-02

1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one 関連文献

1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-oneに関する追加情報

1-(5-Chloro-3-Fluoro-2-Methoxyphenyl)-2,2,2-Trifluoroethan-1-One: A Comprehensive Overview

1-(5-Chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one, also known by its CAS number NO 229134-79-4, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential uses in drug development and material science. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions and its ability to serve as a precursor in the synthesis of advanced materials.

The molecular structure of this compound is characterized by a trifluoromethyl ketone group attached to a substituted phenyl ring. The phenyl ring itself is substituted with chlorine, fluorine, and methoxy groups at specific positions, which contribute to its electronic and steric properties. These substituents play a crucial role in determining the compound's reactivity and stability. Researchers have found that the presence of multiple halogen atoms enhances the compound's ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic structure of this compound. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly polarizes the carbonyl group, increasing its electrophilicity. This polarization effect has been leveraged in the design of new catalysts for industrial processes, particularly in the production of high-performance polymers and specialty chemicals.

In the field of pharmacology, this compound has shown promise as a lead molecule for drug discovery. Its ability to modulate enzyme activity through non-covalent interactions has been explored in several studies. For instance, researchers have reported that this compound exhibits moderate inhibitory activity against certain kinases, which are key targets in cancer therapy. While further research is needed to establish its therapeutic potential, these findings underscore its importance as a starting material for drug development.

The synthesis of 1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the substituted phenol derivative followed by Friedel-Crafts acylation using a trifluoromethyl ketone precursor. The reaction conditions are optimized to ensure high yields and selectivity, which are critical for large-scale production.

From an environmental perspective, there is growing interest in understanding the fate and transport of this compound in natural systems. Preliminary studies suggest that it undergoes rapid degradation under UV light due to the presence of electron-withdrawing groups on the aromatic ring. This property is advantageous for reducing its persistence in aquatic environments and minimizing potential ecological risks.

In conclusion, 1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one (CAS NO 8686688) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working on cutting-edge projects in organic synthesis and pharmacology. As our understanding of this compound continues to grow, it is likely to play an even more prominent role in shaping future advancements in science and technology.

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